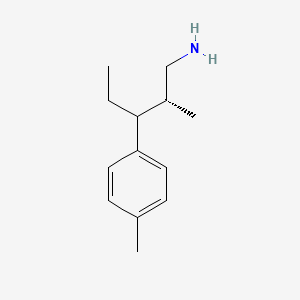
(2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine, commonly known as 4-Methylmethylphenidate (4-MeMPH) is a psychoactive drug that belongs to the phenethylamine and piperidine classes. It is a structural analog of methylphenidate (MPH) and has been found to possess similar pharmacological properties. In recent years, 4-MeMPH has gained significant attention in the scientific community due to its potential therapeutic applications and its role in drug abuse.
Mecanismo De Acción
The mechanism of action of (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine is similar to that of MPH, which acts as a dopamine and norepinephrine reuptake inhibitor. It is believed that (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine enhances the release of dopamine and norepinephrine in the brain, which leads to increased arousal, attention, and cognitive performance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine are similar to those of MPH, which include increased heart rate, blood pressure, and body temperature. However, the effects of (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine are more potent and longer-lasting than MPH, which may increase the risk of adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine in lab experiments is its high potency, which allows for lower doses to be used compared to MPH. Additionally, (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine has a longer half-life than MPH, which may be beneficial in certain experiments. However, the use of (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine in lab experiments is limited by its potential for abuse and the lack of information on its long-term effects.
Direcciones Futuras
There are several future directions for research on (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine, including its potential therapeutic applications in the treatment of psychiatric disorders. Additionally, further studies are needed to understand the long-term effects of (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine and its potential for abuse. Furthermore, the development of more selective and potent analogs of (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine may lead to the discovery of novel treatment options for various neurological and psychiatric disorders.
In conclusion, 4-Methylmethylphenidate is a psychoactive drug that has gained significant attention in the scientific community due to its potential therapeutic applications and its role in drug abuse. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine may lead to the discovery of novel treatment options for various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine can be achieved through several methods, including the reduction of 4-methylphenylacetone with aluminum amalgam and hydrochloric acid, and the reaction of 4-methylphenylacetone with methylamine and formaldehyde. However, the most commonly used method involves the reaction of 4-methylphenylacetone with methylmagnesium bromide, followed by reductive amination with formaldehyde and sodium cyanoborohydride.
Aplicaciones Científicas De Investigación
(2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine has been extensively studied for its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD). In a study conducted by Swanson et al. (2011), (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine was found to be superior to MPH in improving cognitive performance and reducing ADHD symptoms in children. Additionally, it has been suggested that (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine may have potential applications in the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
(2R)-2-methyl-3-(4-methylphenyl)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-4-13(11(3)9-14)12-7-5-10(2)6-8-12/h5-8,11,13H,4,9,14H2,1-3H3/t11-,13?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXPPLQEKHEZLE-AMGKYWFPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)C(C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=C(C=C1)C)[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




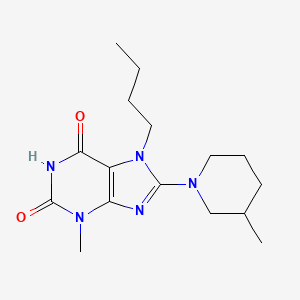
![2-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenoxy)acetamide](/img/structure/B2591815.png)
![N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-[(2-chlorophenyl)methylamino]acetamide](/img/structure/B2591816.png)
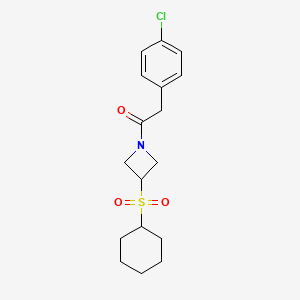
![Methyl 3-[(4-methylphenyl){2-[(4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2591819.png)
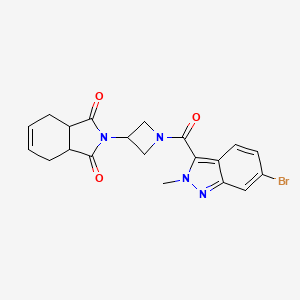
![N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2591821.png)
![Methyl 3-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2591823.png)
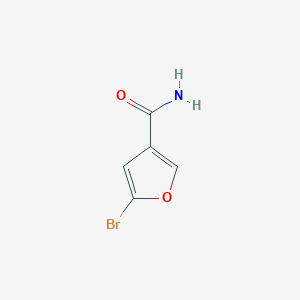
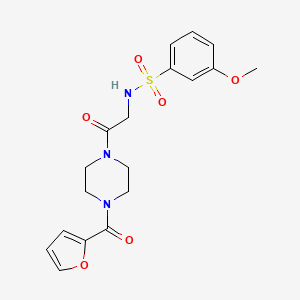
![Methyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2591828.png)